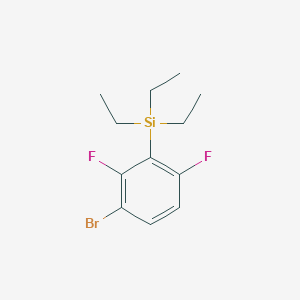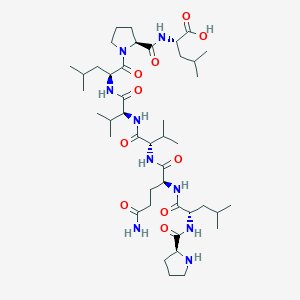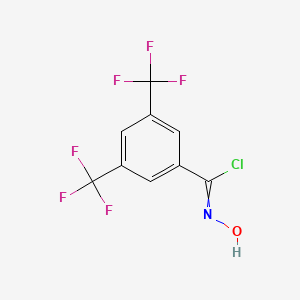
Silane, (3-bromo-2,6-difluorophenyl)triethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Silane, (3-bromo-2,6-difluorophenyl)triethyl- is a chemical compound with the molecular formula C12H17BrF2Si. It is a member of the organosilicon compounds, which are widely used in various industrial and scientific applications due to their unique properties. This compound is characterized by the presence of a silane group attached to a phenyl ring substituted with bromine and fluorine atoms.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Silane, (3-bromo-2,6-difluorophenyl)triethyl- typically involves the reaction of 3-bromo-2,6-difluorophenylsilane with triethylsilane under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a transition metal complex, to facilitate the formation of the desired product. The reaction conditions, including temperature, pressure, and solvent, are optimized to achieve high yields and purity of the compound.
Industrial Production Methods
In an industrial setting, the production of Silane, (3-bromo-2,6-difluorophenyl)triethyl- involves large-scale chemical reactors where the reactants are mixed and subjected to controlled conditions. The process may include steps such as distillation, crystallization, and purification to ensure the final product meets the required specifications. The use of advanced technologies and automation in the production process helps in maintaining consistency and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
Silane, (3-bromo-2,6-difluorophenyl)triethyl- undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can undergo oxidation reactions, leading to the formation of different oxidation states of silicon.
Reduction Reactions: Reduction reactions can convert the compound into different reduced forms, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents at moderate temperatures.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide, potassium permanganate, or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed in aprotic solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted phenylsilane derivatives, while oxidation and reduction reactions can produce different silicon-containing compounds with varying oxidation states.
Aplicaciones Científicas De Investigación
Silane, (3-bromo-2,6-difluorophenyl)triethyl- has several scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of other organosilicon compounds and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in drug development and as a component in pharmaceutical formulations.
Industry: It is used in the production of advanced materials, coatings, and adhesives due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of Silane, (3-bromo-2,6-difluorophenyl)triethyl- involves its interaction with specific molecular targets and pathways. The compound can form covalent bonds with various substrates, leading to the formation of stable complexes. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, thereby exerting its effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
Silane, (3,5-dibromo-2,6-difluorophenyl)triethyl-: This compound is similar in structure but has an additional bromine atom on the phenyl ring.
Silane, (3-chloro-2,6-difluorophenyl)triethyl-: This compound has a chlorine atom instead of a bromine atom on the phenyl ring.
Silane, (3-bromo-2,4-difluorophenyl)triethyl-: This compound has a different substitution pattern on the phenyl ring.
Uniqueness
Silane, (3-bromo-2,6-difluorophenyl)triethyl- is unique due to its specific substitution pattern and the presence of both bromine and fluorine atoms on the phenyl ring. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Propiedades
Número CAS |
651027-03-1 |
|---|---|
Fórmula molecular |
C12H17BrF2Si |
Peso molecular |
307.25 g/mol |
Nombre IUPAC |
(3-bromo-2,6-difluorophenyl)-triethylsilane |
InChI |
InChI=1S/C12H17BrF2Si/c1-4-16(5-2,6-3)12-10(14)8-7-9(13)11(12)15/h7-8H,4-6H2,1-3H3 |
Clave InChI |
UGXAFLWAAARCPP-UHFFFAOYSA-N |
SMILES canónico |
CC[Si](CC)(CC)C1=C(C=CC(=C1F)Br)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


silane](/img/structure/B12612460.png)
![3-(4-Methylphenyl)-1-[(2-methylphenyl)methyl]-1H-indazole](/img/structure/B12612475.png)
phosphane](/img/structure/B12612479.png)



![2,4-Di-tert-butyl-6-[(2-phenoxyanilino)methyl]phenol](/img/structure/B12612505.png)
![N-(2-Aminoethyl)-4-[(3-chlorophenyl)methoxy]-2-methoxybenzamide](/img/structure/B12612514.png)

![Benzene, [[(2,5-dimethoxyphenyl)thio]methyl]pentafluoro-](/img/structure/B12612516.png)
![Ethyl 4-{[2-(3-chlorophenoxy)hexyl]oxy}benzoate](/img/structure/B12612530.png)

![N-(2-Ethoxyphenyl)-6-methyl-5-propylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B12612542.png)
![5-Chloro-2-nitro-N-[3-(2-phenylethoxy)phenyl]benzamide](/img/structure/B12612550.png)
